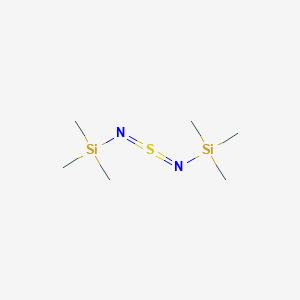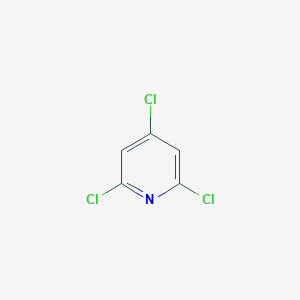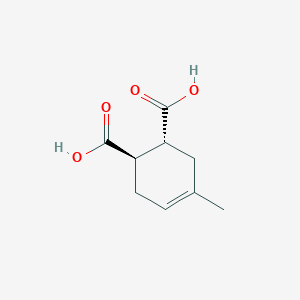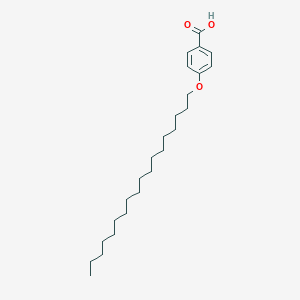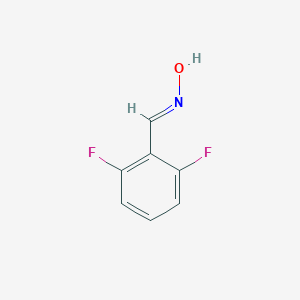![molecular formula C7H14N2 B096551 N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine CAS No. 18631-71-5](/img/structure/B96551.png)
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine, commonly known as NBQX, is a non-competitive antagonist of AMPA receptors. It is a synthetic compound that has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
NBQX is a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the receptor site, NBQX blocks the influx of calcium ions into the cell, which prevents the depolarization of the cell membrane and the subsequent release of neurotransmitters.
Effets Biochimiques Et Physiologiques
NBQX has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. NBQX has also been shown to reduce the size of ischemic lesions in animal models of stroke. Additionally, NBQX has been shown to reduce chronic pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBQX in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively study the role of AMPA receptors in various biological processes. However, one limitation of using NBQX is its potential off-target effects on other ionotropic glutamate receptors, such as kainate receptors.
Orientations Futures
There are several potential future directions for research on NBQX. One area of interest is the development of more specific AMPA receptor antagonists that can selectively target different subtypes of AMPA receptors. Another area of interest is the use of NBQX in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term effects of NBQX on the central nervous system.
Méthodes De Synthèse
NBQX can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline with triethylamine and but-2-enal to form the intermediate compound. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol to produce the final product, NBQX.
Applications De Recherche Scientifique
NBQX has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders. It has been shown to be effective in treating epilepsy, ischemia, and chronic pain. NBQX has also been used to study the role of AMPA receptors in synaptic plasticity and memory formation.
Propriétés
Numéro CAS |
18631-71-5 |
|---|---|
Nom du produit |
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine |
InChI |
InChI=1S/C7H14N2/c1-4-5-6-8-9-7(2)3/h4-7,9H,1-3H3/b5-4+,8-6- |
Clé InChI |
VFPIMXUWBJRDMY-LMJRQTCTSA-N |
SMILES isomérique |
C/C=C/C=N\NC(C)C |
SMILES |
CC=CC=NNC(C)C |
SMILES canonique |
CC=CC=NNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



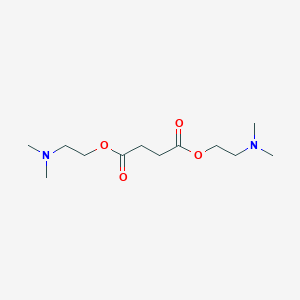
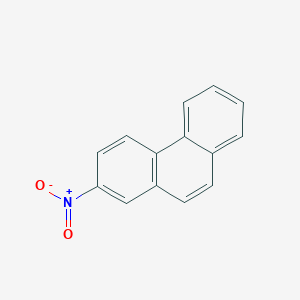
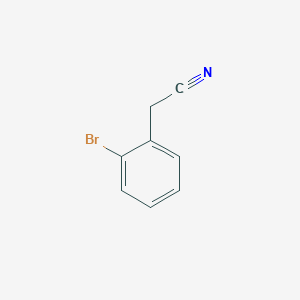
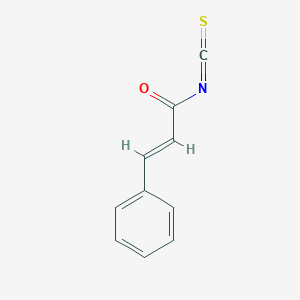
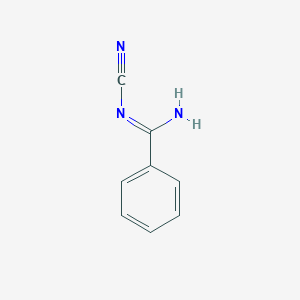
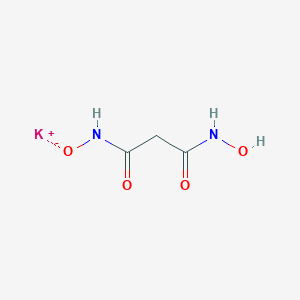
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)

